molecular formula C15H26O B13751280 dodecahydro-1,1-dimethyl-1H-naphtho[1,2-c]pyran CAS No. 50526-53-9

dodecahydro-1,1-dimethyl-1H-naphtho[1,2-c]pyran

Cat. No.: B13751280
CAS No.: 50526-53-9
M. Wt: 222.37 g/mol
InChI Key: KDPFJSKAMCNRLJ-UHFFFAOYSA-N
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Description

Dodecahydro-1,1-dimethyl-1H-naphtho[1,2-c]pyran is a complex organic compound with the molecular formula C15H26O It is a member of the naphthopyran family, characterized by a fused ring structure that includes both a naphthalene and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecahydro-1,1-dimethyl-1H-naphtho[1,2-c]pyran typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of high-purity reagents and stringent control of reaction parameters are crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Dodecahydro-1,1-dimethyl-1H-naphtho[1,2-c]pyran can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation and other substitution reactions can occur, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Dodecahydro-1,1-dimethyl-1H-naphtho[1,2-c]pyran has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of interest in the study of biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which dodecahydro-1,1-dimethyl-1H-naphtho[1,2-c]pyran exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact mechanism may vary depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • Dodecahydro-1,1-dimethyl-1H-naphtho[2,3-c]pyran
  • 1H-Naphtho[2,1-b]pyran
  • 2-Naphthol-based compounds

Uniqueness

Dodecahydro-1,1-dimethyl-1H-naphtho[1,2-c]pyran is unique due to its specific ring structure and the presence of dimethyl groups

Properties

CAS No.

50526-53-9

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

1,1-dimethyl-3,4,4a,5,6,6a,7,8,9,10,10a,10b-dodecahydrobenzo[h]isochromene

InChI

InChI=1S/C15H26O/c1-15(2)14-12(9-10-16-15)8-7-11-5-3-4-6-13(11)14/h11-14H,3-10H2,1-2H3

InChI Key

KDPFJSKAMCNRLJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C(CCC3C2CCCC3)CCO1)C

Origin of Product

United States

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